Cx43 Hemichannel Selectivity Over Gap Junctions: TAT-Gap19 vs Carbenoxolone, Gap26, and Gap27
TAT-Gap19 inhibits Cx43 hemichannels without affecting gap junctional communication at concentrations up to 688 μM, as demonstrated by the lack of effect on scrape-loading/dye transfer in cultured astrocytes . In contrast, carbenoxolone, the most widely used gap junction/hemichannel blocker, inhibits both channel types at similar concentrations (IC50 for hCx43 gap junction uncoupling: <50 μM) . Gap26 and Gap27 peptides also block gap junctions at higher concentrations or longer incubation times, with Cx43 gap junction block observed at 100–300 μM .
| Evidence Dimension | Inhibition of Cx43 gap junction channels |
|---|---|
| Target Compound Data | No significant inhibition at 344–688 μM (scrape-loading/dye transfer assay) |
| Comparator Or Baseline | Carbenoxolone: hCx43 GJ IC50 < 50 μM (dye transfer assay); Gap26/27: GJ block observed at 100–300 μM |
| Quantified Difference | TAT-Gap19 maintains full gap junction function at concentrations >10× the hemichannel IC50, whereas carbenoxolone and Gap26/27 inhibit both channel types within a narrow 2–5× concentration window |
| Conditions | Primary astrocyte cultures (Cx43 only) for scrape-loading; hCx43 HeLa cells for carbenoxolone dye transfer assay |
Why This Matters
This selectivity eliminates the confounding variable of gap junction blockade, which is essential in studies investigating the distinct roles of Cx43 hemichannels versus intercellular coupling in disease models such as epilepsy, ischemia, and inflammation.
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